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EC18: A Technical Guide to its Biological Activity and

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| Compound of Interest | |
|----------------------|---------|
| Compound Name: | EC18 |
| Cat. No.: | B607263 |

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

EC18 is a synthetic, first-in-class, small molecule immune modulator, chemically identified as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG).[1][2 deer, EC18 is now fully synthesized and is being developed for a range of therapeutic indications.[2][3][4] Its primary mechanism of action is describe Accelerator (PETA), which modulates the innate immune response by accelerating the clearance of inflammatory signals, thereby shortening the dura demonstrated its potential in immuno-oncology, autoimmune diseases, and as a mitigating agent for the side effects of cancer therapy. Notably, a Pha incidence and duration of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation.[5][6] This document provides a action, and therapeutic potential of EC18.

Introduction

EC18, a synthetic monoacetyldiacylglyceride, is a novel host-response modifier with a unique mechanism of action that sets it apart from traditional a Lifesciences following extensive research into compounds derived from Sika deer antler, a substance used in traditional medicine.[4] **EC18**'s theraper regulate the inflammatory process by promoting a rapid return to homeostasis. This is achieved by enhancing the clearance of pathogen-associated r patterns (DAMPs), which are key drivers of inflammation.[4] This guide details the molecular pathways influenced by **EC18** and summarizes the quan

Mechanism of Action

EC18's biological functions are underpinned by a multi-faceted mechanism that influences key inflammatory and immune signaling pathways.

The PETA (Pattern Recognition Receptor Endocytic Trafficking Accelerator) Mechanism

The core mechanism of **EC18** is termed PETA. This process accelerates the endocytosis of Pattern Recognition Receptors (PRRs), such as Toll-like (PAMPs or DAMPs). By speeding up the formation of endosomes and the subsequent recycling of the receptors, **EC18** helps to quickly remove the direcolution of the immune response, preventing the prolonged inflammation that can lead to tissue damage.[4]

Modulation of Toll-Like Receptor 4 (TLR4) Signaling

EC18 has been shown to directly inhibit the expression of TLR4 mRNA and protein.[1] TLR4 activation by ligands like lipopolysaccharide (LPS) initiate leading to the production of pro-inflammatory cytokines.[1] By downregulating TLR4, **EC18** can retard tumor growth and suppress excessive inflammatory proliferation and immune evasion.[1]

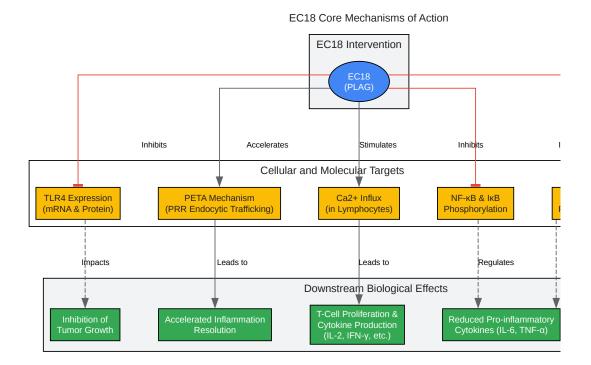
T-Cell Activation and Cytokine Modulation

EC18 stimulates a significant influx of Ca²⁺ into lymphocytes, a critical secondary messenger in T-cell signal transduction.[1] This activation leads to t and secretion of a broad range of cytokines, including IL-2, IL-4, IL-12, IFN-γ, and GM-CSF.[1] These cytokines, in turn, can enhance the cytolytic act contributing to **EC18**'s anti-tumor effects.[1]

Downregulation of Pro-inflammatory Pathways

Beyond TLR4, **EC18** exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of key downstream signaling molecules. It ha inhibitor, IkB, in models of lung inflammation.[2] In autoimmune models, **EC18** reduces the phosphorylation of STAT3, a critical transcription factor for the mRNA expression of RORc (a Th17 master regulator) and an increase in Foxp3 (a Treg master regulator), thereby shifting the balance from pro-ir

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EC18 Core Mechanisms of Action

Preclinical Evidence of Biological Activity

EC18 has demonstrated significant efficacy across a variety of preclinical models, highlighting its broad therapeutic potential.

Immuno-Oncology

In a hamster model of biliary cancer, **EC18** inhibited hematogenous metastasis.[1] Treatment at 50 mg/kg/day resulted in no evidence of metastatic le anti-tumor effect is linked to increased T-cell cytolytic activity and the stimulation of anti-cancer cytokines.[1] Furthermore, in a head and neck squamc size by 42%, and when combined with cisplatin, it enhanced tumor reduction by an additional 25% compared to cisplatin alone.[8]

| Parameter | EC18 Treatment | Control/Comparison | Fold Change / % Activity | P-value |
|------------------------------------|---------------------------|--------------------|-----------------------------------|---------|
| T-Cell Proliferation | 1 μg/mL | Untreated | 2.13-fold increase | <0.005 |
| (³ H-thymidine uptake) | 0.1 μg/mL | Untreated | 2.07-fold increase | <0.05 |
| T-Cell Cytolytic Activity | 100:1 T-cell:target ratio | Untreated | 19.5% vs 13.7% specific cytolysis | <0.05 |
| (51Cr release) | 25:1 T-cell:target ratio | Untreated | 16.6% vs 5.1% specific cytolysis | <0.005 |
| HNSCC Tumor Growth | EC18 alone | Untreated Control | 42% reduction in tumor size | <0.05 |
| (Xenograft Model) | EC18 + Cisplatin | Cisplatin alone | 25% further reduction in size | <0.05 |

Anti-Inflammatory and Autoimmune Disease Models

EC18 has shown potent anti-inflammatory effects in several models. In a murine model of allergic asthma, oral administration of EC18 (30 and 60 mg cytokines, and inflammatory cell infiltration.[7] In a model of COPD induced by cigarette smoke and LPS, EC18 reduced the number of neutrophils, R induced arthritis (CIA) mouse model for rheumatoid arthritis, EC18 effectively reduced the clinical and histological severity of arthritis, suppressed the and inhibited osteoclast differentiation.[3][9][10]



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| Model | Key Finding | EC18 Dosage | Effect |
|----------------------|---|---------------|--|
| Allergic Asthma | Reduction of Th2 cytokines & inflammation | 30 & 60 mg/kg | Significant suppression of a response |
| COPD | Reduction of neutrophilic inflammation | 30 & 60 mg/kg | Attenuated airway inflamma |
| Rheumatoid Arthritis | Reduction of arthritis severity & cytokines | 250 mg/kg | Ameliorated CIA, synergisti methotrexate |

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Workflow for Collagen-Induced Arthritis (CIA) Model

Clinical Development and Therapeutic Applications

EC18 is being actively investigated in several clinical trials for various indications.[4]

Chemoradiation-Induced Oral Mucositis (CRIOM)

The most advanced clinical program for **EC18** is in the treatment of CRIOM for patients with head and neck cancer. A Phase 2, randomized, double-b with positive results.[5][6][11] The study demonstrated that **EC18** is safe and significantly mitigates the development and duration of severe oral mucc

| Parameter (Per-Protocol Population) | EC18 (2000 mg) | Placebo | % Reduction / Difference |
|--------------------------------------|----------------|-----------|--------------------------|
| Median Duration of SOM | 0 days | 13.5 days | 100% reduction |
| Incidence of SOM (through STFU) | 45.5% | 70.0% | 35.1% reduction |
| Incidence of SOM (through radiation) | 40.9% | 65.0% | 37.1% reduction |

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Logical Pathway of EC18 in Mitigating CRIOM

Other Investigational Areas

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Based on its mechanism of action, EC18 is also being developed for other indications, including:

- · Acute Respiratory Distress Syndrome (ARDS): A Phase 2 study was initiated to evaluate EC18 in preventing ARDS in patients with COVID-19 pnei
- Chemotherapy-Induced Neutropenia (CIN) and Acute Radiation Syndrome (ARS): These are potential indications based on EC18's immunomodula
- Atopic Dermatitis: A Phase 2 clinical trial is planned to determine the dose-dependent efficacy and safety of EC18 in patients with moderate to seve

Detailed Experimental Protocols T-Cell Proliferation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[1]

- Isolate T-cells from the relevant species (e.g., hamster splenocytes).
- Plate the cells in a 96-well plate at a determined density.
- Treat the cells with varying concentrations of EC18 (e.g., 0.01, 0.1, 1 µg/mL), a positive control (e.g., IL-2), and a vehicle control.
- Incubate for a specified period (e.g., 72 hours).
- Add ³H-thymidine to each well and incubate for an additional period (e.g., 18 hours) to allow for incorporation into newly synthesized DNA.
- Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
- Express results as a fold increase in counts per minute (CPM) compared to the untreated control.

Cytolytic Activity Assay (51Cr Release Assay)

This assay measures the ability of cytotoxic T-cells to lyse target tumor cells.[1]

• Label target tumor cells (e.g., KIGB-5) with 51Cr by incubating them with Na251CrO4.



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- Wash the labeled target cells to remove excess unincorporated 51Cr.
- Co-culture the labeled target cells with effector T-cells (isolated from EC18-treated or control animals) at various effector-to-target (E:T) ratios (e.g.,
- Incubate the co-culture for a set time (e.g., 4 hours).
- · Centrifuge the plate and collect the supernatant.
- Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
- Calculate the percentage of specific cytolysis using the formula: (% Specific Lysis) = [(Experimental Release Spontaneous Release) / (Maximum

Collagen-Induced Arthritis (CIA) Murine Model

This is a widely used model for studying the pathology and treatment of rheumatoid arthritis.[3][16]

- Immunization: On Day 0, immunize DBA/1J mice intradermally at the base of the tail with bovine type II collagen (CII) emulsified in Complete Freur
- · Booster: On Day 21, administer a booster immunization with CII emulsified in Incomplete Freund's Adjuvant (IFA).
- Treatment: Begin daily oral administration of EC18 (e.g., 250 mg/kg) or vehicle control from Day 21 until the end of the experiment.
- Clinical Assessment: Monitor mice regularly (e.g., 3 times per week) for the onset and severity of arthritis. Score each paw on a scale of 0-4 based scores for all four paws.
- Endpoint Analysis: At the conclusion of the study (e.g., Day 60), sacrifice the animals. Collect paws for histological analysis (to assess inflammation cytokine analysis.

Conclusion

EC18 is a promising, first-in-class immunomodulatory agent with a novel mechanism of action that focuses on the resolution of inflammation rather th activate T-cell responses, and downregulate key pro-inflammatory transcription factors provides a strong rationale for its development across a spectr autoimmune models, coupled with compelling Phase 2 clinical results in mitigating CRIOM, underscore its significant therapeutic potential. Future res expand its application to other inflammatory and immune-mediated conditions.

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